molecular formula C8H7N3O2 B6295069 Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% CAS No. 2112668-56-9

Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%

Cat. No. B6295069
CAS RN: 2112668-56-9
M. Wt: 177.16 g/mol
InChI Key: APOLLOJSONKETH-UHFFFAOYSA-N
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Description

“Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate” is a compound with the molecular formula C8H7N3O2 . It is a derivative of imidazopyridine, which is a group of compounds known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A method for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring has been described . The reaction involves boiling the mixture under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate” is characterized by an imidazole ring fused with a pyridine moiety . The compound contains a carboxylate group attached to the pyridine ring, which is further substituted with a methyl group .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines can undergo a variety of chemical reactions. For instance, they can participate in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The specific reactions that “Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate” can undergo would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% has a wide range of applications in scientific research, including the synthesis of novel compounds, the preparation of derivatives of natural products, and the synthesis of polymers. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% has been used in the synthesis of complex organic molecules, such as polycyclic aromatic hydrocarbons, and in the preparation of polymeric materials.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% in laboratory experiments include its high reactivity, its versatility, and its non-toxic and non-carcinogenic properties. Additionally, Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% is relatively inexpensive and easy to obtain. The main limitation of using Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% is that it is highly reactive and can cause unwanted side reactions. Additionally, Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% is relatively unstable and can decompose if not stored properly.

Future Directions

Future research on Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% could focus on developing new synthetic methods for its synthesis. Additionally, further research could be conducted to investigate its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, research could be conducted to investigate the potential of using Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% as a catalyst in the synthesis of complex organic molecules, such as polycyclic aromatic hydrocarbons. Finally, research could be conducted to investigate the potential of using Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% in the preparation of polymeric materials.

Synthesis Methods

Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95% can be synthesized from the reaction of imidazole and methyl iodide in the presence of potassium carbonate. The reaction is carried out in a flask equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is heated to reflux for 24 hours, and then cooled to room temperature. The reaction product is then isolated and purified by recrystallization from a suitable solvent.

properties

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLLOJSONKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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